molecular formula C6H8ClNS B1486670 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole CAS No. 741195-86-8

2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole

Cat. No. B1486670
CAS RN: 741195-86-8
M. Wt: 161.65 g/mol
InChI Key: HZAMXRLIALOFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole (CMT) is an organic compound belonging to the class of thiazoles. It is a colorless, crystalline solid with a melting point of 120-122°C and a boiling point of 264-266°C. CMT is a widely used compound in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of some polymers and in the manufacture of dyes and pigments.

Scientific Research Applications

Reaction Mechanisms and Synthesis

  • Complex Reaction Pathways : The interaction of 1,3-thiazole derivatives with diazomethane has been explored, showcasing a range of products including 1,4-dithiane, 1,3-dithiole, thiirane, and others. This highlights the complex pathways accessible through the manipulation of 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole derivatives, revealing the substance's versatility in organic synthesis (Kägi, Linden, Heimgartner, & Mlostoń, 1993).

  • Regioselective Halogenation : Research demonstrates a regioselective halogenation method for 4,5-dimethyl-2-aryl-1,3-thiazoles, yielding chloromethyl and bromomethyl derivatives efficiently. This method provides an accessible route for synthesizing halogenated thiazoles, including the 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole, under mild conditions (Yamane, Mitsudera, & Shundoh, 2004).

  • Novel Thiazole Derivatives : Synthesis of new thiazolecarbaldehydes, including derivatives of 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole, demonstrates the compound's role in generating low-molecular-weight aldehydes. This application in synthesizing diverse thiazole derivatives underlines the importance of such chloromethylated compounds in expanding chemical libraries (Sinenko, Slivchuk, Mityukhin, & Brovarets, 2017).

Applications in Material Science

  • Corrosion Inhibition : Thiazole derivatives, potentially including 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole, have been studied for their role as corrosion inhibitors. Their efficacy in protecting metals like zinc in acidic environments highlights the compound's potential in material science and industrial applications (Fouda, Abdel‐Latif, Helal, & El-Hossiany, 2021).

Synthesis of Complex Molecules

  • Multicomponent Reactions : The use of 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole derivatives in multicomponent reactions for the synthesis of thiazolo- and chromenothiazolopyridines showcases the compound's utility in creating complex molecules. Such reactions are vital for pharmaceutical and organic chemistry research, indicating the broad applicability of these derivatives (Terzidis, Stephanidou-Stephanatou, & Tsoleridis, 2009).

properties

IUPAC Name

2-(chloromethyl)-4,5-dimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNS/c1-4-5(2)9-6(3-7)8-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAMXRLIALOFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657635
Record name 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole

CAS RN

741195-86-8
Record name 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole
Reactant of Route 3
Reactant of Route 3
2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole
Reactant of Route 4
Reactant of Route 4
2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole
Reactant of Route 5
2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole
Reactant of Route 6
Reactant of Route 6
2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.